molecular formula C12H23NO4 B3114741 Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate CAS No. 204514-14-7

Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate

Cat. No. B3114741
M. Wt: 245.32 g/mol
InChI Key: AOBMJQSOIZGTLC-UHFFFAOYSA-N
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Patent
US06376230B1

Procedure details

Two 22 L flasks were each charged with compound 54a (583 g, 2.38 mol), LiOH.H2O (204.5 g, 4.87 mol), THF (5.7 L), and water (4.75 L). The reaction mixtures were heated to 64° C. for 19 h. The mixtures were then cooled to 10° C. with an ice bath. Approximately 1 L of 6N HCl was added to each reaction mixture to bring the pH to 3-3.5. Each mixture was combined with 2.9 L of CH2Cl2, and the aqueous layers were separated. The aqueous layers were extracted with another 1.5 L portion of CH2Cl2. The combined organic layers were dried with sodium sulfate and concentrated in vacuo to give a white solid. The solid was slurried in 5 L of heptane for 1 h, filtered, and vacuum dried to give 830 g (80% yield) of compound 55 as a white solid, mp 114-116° C. Anal. Calcd for C10H19NO4: C, 55.28; H, 8.81; N, 6.45. Found: C, 55.55; H, 8.77; N, 6.56.
[Compound]
Name
Two
Quantity
22 L
Type
reactant
Reaction Step One
Quantity
583 g
Type
reactant
Reaction Step Two
Quantity
204.5 g
Type
reactant
Reaction Step Two
Name
Quantity
5.7 L
Type
reactant
Reaction Step Two
Name
Quantity
4.75 L
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
5 L
Type
solvent
Reaction Step Four
Quantity
2.9 L
Type
solvent
Reaction Step Five
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]([CH3:17])([CH3:16])[C:11]([O:13]CC)=[O:12])=[O:7])([CH3:4])([CH3:3])[CH3:2].O[Li].O.C1COCC1.Cl>CCCCCCC.C(Cl)Cl.O>[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]([CH3:17])([CH3:16])[C:11]([OH:13])=[O:12])=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Two
Quantity
22 L
Type
reactant
Smiles
Step Two
Name
Quantity
583 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC(C(=O)OCC)(C)C
Name
Quantity
204.5 g
Type
reactant
Smiles
O[Li].O
Name
Quantity
5.7 L
Type
reactant
Smiles
C1CCOC1
Name
Quantity
4.75 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
5 L
Type
solvent
Smiles
CCCCCCC
Step Five
Name
Quantity
2.9 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
64 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixtures
TEMPERATURE
Type
TEMPERATURE
Details
The mixtures were then cooled to 10° C. with an ice bath
CUSTOM
Type
CUSTOM
Details
the aqueous layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layers were extracted with another 1.5 L portion of CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
vacuum dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCC(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 830 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 160.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.